molecular formula C12H25N3O2 B1318795 Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate CAS No. 373608-48-1

Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate

Cat. No. B1318795
M. Wt: 243.35 g/mol
InChI Key: DQLCYLFCLQPLSY-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

Triphenylphosphine (2.78 g, 10.6 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperazine-1-carboxylic acid tert-butyl ester (2.05 g, 7.61 mmol) in a solution of THF (10 mL)/acetonitrile (30 mL)/water (4 mL). The resultant mixture is stirred for 16 hours. After concentration and subsequent chromatography on silica gel, eluting with 2 M NH3/CH3OH in dichloromethane 0-20%, the title compound is obtained as a clear oil (1.76 g, 95% yield).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([O:24][C:25]([N:27]1[CH2:32][CH2:31][N:30]([CH2:33][CH2:34][CH2:35][N:36]=[N+]=[N-])[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21].C1COCC1.C(#N)C>O>[C:20]([O:24][C:25]([N:27]1[CH2:28][CH2:29][N:30]([CH2:33][CH2:34][CH2:35][NH2:36])[CH2:31][CH2:32]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCCN=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration and subsequent chromatography on silica gel
WASH
Type
WASH
Details
eluting with 2 M NH3/CH3OH in dichloromethane 0-20%

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCCN
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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